molecular formula C10H15F2NO2 B2822578 1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one CAS No. 2109873-31-4

1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one

Cat. No. B2822578
CAS RN: 2109873-31-4
M. Wt: 219.232
InChI Key: YDMGGXONDNYRPH-UHFFFAOYSA-N
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Description

Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The difluoromethyl group (CF2H) is one of the privileged fluoroalkyl groups which has attracted increasing interest due to its unique biochemical properties . It has strong lipophilicity and has been proven to be an isostere of OH and SH .


Synthesis Analysis

A new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis of the designed molecules started from easily accessible and versatile gem-difluoro propargylic derivatives .


Chemical Reactions Analysis

This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The difluoromethyl group (CF2H) is one of the privileged fluoroalkyl groups which has attracted increasing interest due to its unique biochemical properties . It has strong lipophilicity and has been proven to be an isostere of OH and SH .

Future Directions

The new fluorinated diaryl ethers and bisarylic ketones have anti-inflammatory effects in macrophages. These fluorinated compounds have improved potential anti-inflammatory properties due to the fluorine residues in the bioactive molecules .

properties

IUPAC Name

1-[2-(difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-4-8(14)13-5-7(2)15-10(3,6-13)9(11)12/h4,7,9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMGGXONDNYRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)(C)C(F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one

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